molecular formula C18H15Cl2N3OS B2495258 N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 212074-66-3

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2495258
CAS No.: 212074-66-3
M. Wt: 392.3
InChI Key: CDRZKWLRGBEPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by the presence of chlorophenyl and imidazolyl groups

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-23-16(12-2-4-13(19)5-3-12)10-21-18(23)25-11-17(24)22-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRZKWLRGBEPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. The initial step often includes the preparation of the imidazole ring, followed by the introduction of the chlorophenyl groups. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and acylating agents. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of catalysts and high-throughput screening methods can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imidazole ring or the chlorophenyl groups.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has shown promising results in several biological assays, particularly in the context of anticancer activity.

Anticancer Properties

The compound has been evaluated for its efficacy against various cancer cell lines. Notably, it exhibits significant cytotoxic effects, which are primarily attributed to the induction of apoptosis and disruption of the cell cycle in cancer cells.

Cell Line IC50 (µg/mL)
MCF-70.28
HepG29.6
HL-603.21

The data indicates that this compound is particularly potent against MCF-7 cells, a breast cancer cell line, demonstrating its potential as a therapeutic agent in oncology.

Case Studies

Several studies have investigated the efficacy of this compound:

  • MCF-7 Cell Study :
    • A study demonstrated that treatment with this compound resulted in significant apoptosis through caspase activation, leading to G2/M phase arrest. The findings suggest that it could be developed into a therapeutic agent for breast cancer treatment.
  • In Vivo Studies :
    • Animal models have shown that similar compounds effectively target tumor cells, resulting in substantial tumor reduction in sarcoma-bearing mice. This underscores the potential for clinical applications in cancer therapy.
  • Comparative Studies :
    • In comparative studies with other derivatives, this compound exhibited superior activity against certain cancer cell lines, suggesting that structural modifications can significantly influence biological efficacy.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylboronic acid
  • N-(4-Chlorophenyl)formamide
  • N-(4-Chlorophenyl)(phenyl)methyl)acetamide

Uniqueness

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its specific structural features, including the combination of chlorophenyl and imidazolyl groups

Biological Activity

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a chlorophenyl group and an imidazole moiety. Its molecular formula is C16H15Cl2N3SC_{16}H_{15}Cl_2N_3S with a molecular weight of approximately 360.33 g/mol. The presence of the imidazole ring is particularly noteworthy as it is often associated with various biological activities.

Research indicates that compounds containing imidazole rings exhibit diverse pharmacological effects. The mechanisms through which this compound exerts its biological activity include:

  • Antitumor Activity : Studies have shown that imidazole derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, compounds similar to this one have been reported to interact with Bcl-2 proteins, leading to increased apoptosis in various cancer cell lines .
  • Antimicrobial Activity : The compound's thioether linkage may enhance its antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Similar thiazole-based compounds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups, such as chlorine, on the phenyl rings enhances the compound's activity by increasing electron density at reactive sites. This has been correlated with improved binding affinity to biological targets .
  • Imidazole Ring Modifications : Variations in the imidazole ring structure can significantly affect the compound's efficacy. For example, methyl substitutions on the imidazole have been linked to enhanced anticancer properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into their potential applications:

  • Anticancer Studies : A study involving a series of imidazole derivatives demonstrated that modifications at specific positions on the imidazole ring led to compounds with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The most active derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Efficacy : Research on related thiazole derivatives indicated promising antibacterial activities comparable to established antibiotics. These studies utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between these compounds and bacterial enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.